2-(Furan-2-YL)-6-methylbenzoic acid
Overview
Description
2-(Furan-2-yl)-6-methylbenzoic acid, also known as 2-furoic acid or furoic acid, is an organic compound with the molecular formula C7H6O3. It is a yellow solid that is soluble in water, alcohols, and other organic solvents. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, a food preservative, and a corrosion inhibitor. It has also been studied in the context of its potential as a therapeutic agent.
Scientific Research Applications
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .
- Method : The manufacture of FPCs involves a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
- Field : Medicinal Chemistry
- Application : Furan derivatives have shown remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents .
- Method : The synthesis of furan derivatives involves various methods and their numerous structural reactions .
- Results : The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .
- Field : Organic Chemistry
- Application : Furan-2-boronic acid is used in the Suzuki reaction for the synthesis of β-furyl-α,β-unsaturated aldehydes .
- Method : The Suzuki reaction is a type of cross-coupling reaction, where the boronic acid is coupled with a halide under palladium catalysis .
- Results : The result is the formation of β-furyl-α,β-unsaturated aldehydes .
Furan Platform Chemicals
Antibacterial Activity of Furan Derivatives
Suzuki Reaction
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds beyond fuels and plastics .
- Method : The manufacture of FPCs involves a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
- Field : Organic Chemistry
- Application : 2-Furylboronic acid is used in the Suzuki–Miyaura coupling for the synthesis of various organic compounds .
- Method : The Suzuki–Miyaura coupling is a type of cross-coupling reaction, where the boronic acid is coupled with a halide under palladium catalysis .
- Results : The result is the formation of various organic compounds .
- Field : Organic Chemistry
- Application : 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have potential applications in various fields .
- Method : The synthesis involves the reaction of 3-aryl-3-(furan-2-yl)propanoic acid with other reagents to form the derivatives .
- Results : These compounds have potential applications in various fields .
Furan Platform Chemicals Beyond Fuels and Plastics
Suzuki–Miyaura Coupling
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives
- Field : Green Chemistry
- Application : Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers. 2,5-Furandicarboxylic acid (FDCA) and related diols are exceptionally promising .
- Method : The manufacture of these bio-based materials involves a switch from traditional resources such as crude oil to biomass .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .
Furan in Bio-Based Materials
- Field : Medicinal Chemistry
- Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
- Method : The synthesis of furan derivatives involves various methods and their numerous structural reactions .
- Results : The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .
- Field : Green Chemistry
- Application : Only a very small amount of furfural was partially hydrogenated to 2-(methoxymethyl)furan and further forming trace amounts of methyl levulinate .
- Method : The process involves the partial hydrogenation of furfural to form 2-(methoxymethyl)furan .
- Results : The presence of Amberlyst 70 in methanol mainly catalyzes the etherification to form the ethers like 1,5-dimethoxy-pentane .
properties
IUPAC Name |
2-(furan-2-yl)-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLHPOMMGGQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688499 | |
Record name | 2-(Furan-2-yl)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-YL)-6-methylbenzoic acid | |
CAS RN |
1261952-35-5 | |
Record name | 2-(Furan-2-yl)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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